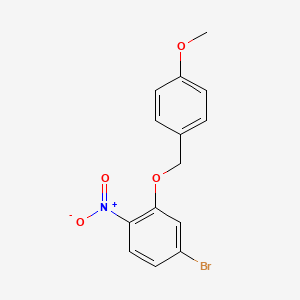

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene

CAS No.: 1628677-57-5

Cat. No.: VC3100056

Molecular Formula: C14H12BrNO4

Molecular Weight: 338.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628677-57-5 |

|---|---|

| Molecular Formula | C14H12BrNO4 |

| Molecular Weight | 338.15 g/mol |

| IUPAC Name | 4-bromo-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

| Standard InChI | InChI=1S/C14H12BrNO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(15)4-7-13(14)16(17)18/h2-8H,9H2,1H3 |

| Standard InChI Key | DKABRMBXGIBWIQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] |

Introduction

Structure and Chemical Identity

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene (C₁₄H₁₂BrNO₄) is a substituted nitrobenzene compound featuring four key functional groups: a bromine atom, a nitro group, a methoxy group, and a benzyloxy linkage. The structure contains two aromatic rings connected by an ether linkage, with the bromine at position 4, the 4-methoxybenzyloxy group at position 2, and the nitro group at position 1 of the primary benzene ring.

Structural Identification

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrNO₄ |

| Molecular Weight | 338.15 g/mol |

| CAS Number | 1308452-09-6 |

| IUPAC Name | 4-bromo-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

| InChI | InChI=1S/C14H12BrNO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(15)4-7-13(14)16(17)18/h2-8H,9H2,1H3 |

| InChIKey | DKABRMBXGIBWIQ-UHFFFAOYSA-N |

The compound is also known under alternative names including 4-Bromo-1-((4-methoxybenzyl)oxy)-2-nitrobenzene, reflecting different naming conventions but referring to the same chemical structure .

Physical Characteristics

Due to the limited specific data available on this particular compound, the physical properties can be estimated based on its structural features and similar compounds:

| Property | Description/Value |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | Pale yellow to off-white |

| Solubility | Soluble in organic solvents like DMSO, THF, and dichloromethane; poorly soluble in water |

| Stability | Relatively stable under normal conditions; sensitive to strong oxidizing agents |

Synthetic Approaches

General Synthetic Routes

The synthesis of 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene typically involves protection strategies using the 4-methoxybenzyl (PMB) protecting group. Based on related synthetic procedures for similar compounds, the following synthetic routes can be proposed:

Williamson Ether Synthesis

This approach typically involves the reaction of 4-bromo-2-hydroxy-1-nitrobenzene with 4-methoxybenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction occurs through an SN2 mechanism, forming the desired ether linkage.

Sequential Functionalization

Another possible route involves the sequential addition of functional groups to the benzene ring, starting with controlled bromination, followed by nitration and finally the addition of the 4-methoxybenzyloxy group.

Related Synthetic Chemistry

Insights can be drawn from the synthesis of similar compounds. For instance, the synthesis of 4-bromo-2-methoxybenzaldehyde involves the formylation of meta bromo anisole, though with low selectivity, or through metal halogen exchange between 1,4-dibromo 2-methoxybenzene and butyl lithium in cryogenic conditions .

Similarly, 2-fluoro-4-bromobenzaldehyde has been synthesized via metal halogen exchange between 1,4-dibromo-2-fluorobenzene and tributylmagnesium ate complex, followed by formylation with DMF in 92% yield . These approaches could potentially be adapted for the synthesis of 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene with appropriate modifications.

Chemical Properties and Reactivity

Functional Group Reactivity

The reactivity of 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene is primarily determined by its four functional groups:

-

Bromine substituent: Acts as a leaving group in coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, or Sonogashira reactions.

-

Nitro group: Electron-withdrawing, activates the ring toward nucleophilic aromatic substitution, and can be reduced to an amino group.

-

Methoxybenzyloxy group: Serves as a protecting group for phenolic hydroxyls, can be cleaved under acidic conditions or through oxidative methods.

-

Ether linkage: Relatively stable under most conditions but susceptible to cleavage by strong acids.

Comparative Reactivity

Structural Analogs and Isomers

Key Structural Variants

Several structural analogs and isomers of 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene have been documented:

Structure-Activity Relationships

The positional variations of the functional groups significantly impact the chemical and biological properties of these compounds:

-

The position of the nitro group affects the electronic distribution within the molecule, altering its reactivity toward nucleophiles.

-

The positioning of the bromine influences its accessibility for metal-catalyzed coupling reactions.

-

The bulky 4-methoxybenzyloxy group introduces steric factors that can impact both reactivity and biological interactions.

Applications in Organic Synthesis

As a Building Block

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene serves as a valuable intermediate in multi-step organic syntheses, particularly in:

-

Pharmaceutical development: The compound's multiple functional groups make it useful for constructing complex drug candidates with specific substitution patterns.

-

Materials science: The aromatic framework with diverse functionality allows for the synthesis of specialized materials with tailored properties.

-

Protecting group strategies: The 4-methoxybenzyloxy (PMB) group functions as a protecting group for phenolic hydroxyls, which can be selectively removed under mild conditions.

In Cross-Coupling Reactions

The presence of the bromine atom at position 4 makes this compound particularly suitable for palladium-catalyzed cross-coupling reactions. Similar brominated compounds have been successfully employed in Suzuki couplings to form carbon-carbon bonds, as demonstrated in related research .

Characterization and Analysis

Spectroscopic Properties

While specific spectroscopic data for 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene is limited in the provided search results, the following general characteristics can be anticipated:

NMR Spectroscopy

The ¹H NMR spectrum would typically show:

-

Aromatic protons from both benzene rings (approximately 7.0-8.5 ppm)

-

Methylene protons of the benzyloxy group (approximately 5.0-5.5 ppm)

-

Methoxy protons (approximately 3.7-3.9 ppm)

The ¹³C NMR would display carbon signals corresponding to:

-

Aromatic carbons (120-160 ppm)

-

Methoxy carbon (approximately 55-60 ppm)

-

Methylene carbon (approximately 70-75 ppm)

IR Spectroscopy

Characteristic IR absorption bands would include:

-

N-O stretching of nitro group (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹)

-

C-O stretching of ether linkage (1200-1250 cm⁻¹)

-

C-Br stretching (500-600 cm⁻¹)

Crystallographic Analysis

By analogy to the crystallographic data available for 4-Bromo-1-nitrobenzene, which shows a nearly planar structure with a dihedral angle of 6.2(3)° between the nitro group and the phenyl ring , 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene would likely exhibit similar planarity in the core nitrobenzene moiety, with potential deviations due to the bulky 4-methoxybenzyloxy substituent.

| Hazard Type | Classification |

|---|---|

| Physical Hazards | Not classified as highly flammable or explosive |

| Health Hazards | Likely irritant to skin, eyes, and respiratory system |

| Environmental Hazards | Potential aquatic toxicity due to aromatic and halogenated nature |

Research Directions and Future Perspectives

Technological Implementations

The compound's unique structure and reactivity profile suggest potential applications in:

-

Development of specialized polymers and materials with tailored electronic properties

-

Creation of molecular scaffolds for drug discovery

-

Design of selective chemical sensors based on the reactivity of its functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume